
N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been synthesized using various methods. In
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide depends on the specific application and context in which it is used. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in disease progression. In biochemistry, it binds to specific proteins and induces a change in their fluorescence, allowing for the detection of protein-ligand interactions. In materials science, it emits light when excited by an external energy source, making it useful as a luminescent material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and context in which it is used. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-cancer effects. In biochemistry, it has been used to study protein-ligand interactions. In materials science, it emits light when excited by an external energy source.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its versatility and potential for use in various fields of scientific research. Another advantage is its fluorescent properties, which make it useful for the detection of protein-ligand interactions. However, one limitation is that the compound may have limited solubility in certain solvents, which can affect its performance in certain applications.
将来の方向性
There are many potential future directions for the study and application of N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. In medicinal chemistry, it could be further studied as a potential drug candidate for the treatment of various diseases. In biochemistry, it could be used to study protein-ligand interactions in greater detail. In materials science, it could be further developed as a luminescent material for use in various applications, including organic light-emitting diodes and biosensors. Additionally, new synthesis methods could be developed to improve the yield and efficiency of the compound.
合成法
N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the reaction of p-tolyl hydrazine with ethyl 3-(3-oxo-3-(p-tolyl)propyl)propanoate followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Another method involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazol-5-amine with 3,5-dimethylbenzoyl chloride in the presence of triethylamine. The synthesis method chosen depends on the specific application and desired properties of the compound.
科学的研究の応用
N-(3,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, it has been used as a fluorescent probe for the detection of protein-ligand interactions. In materials science, it has been studied for its potential as a luminescent material for use in organic light-emitting diodes.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-4-6-16(7-5-13)20-22-19(25-23-20)9-8-18(24)21-17-11-14(2)10-15(3)12-17/h4-7,10-12H,8-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHWMMKFJKXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
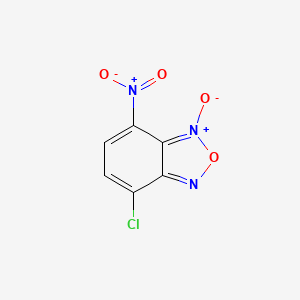
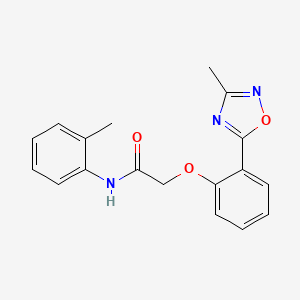

![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
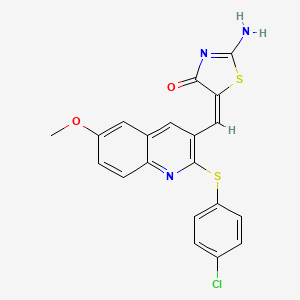
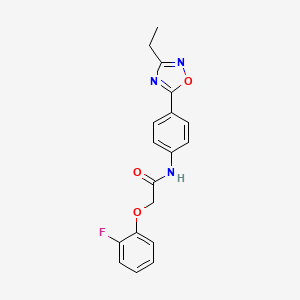
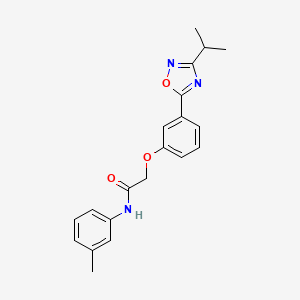
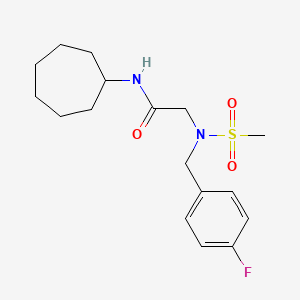

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)
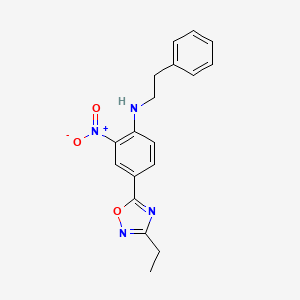
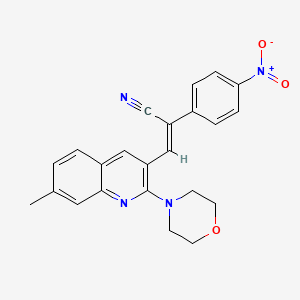

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
